molecular formula C29H18O3 B11163700 3-(4-biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one

3-(4-biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11163700
M. Wt: 414.4 g/mol
InChI Key: ZHDSKWHIJAUKPS-UHFFFAOYSA-N
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Description

3-(4-Biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound that belongs to the class of furochromenones. This compound is characterized by its unique structure, which includes a furo[3,2-g]chromen-7-one core substituted with biphenyl and phenyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one can be achieved through several synthetic routes. One common method involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction typically involves the condensation of phenols with β-keto esters in the presence of an acid catalyst such as concentrated sulfuric acid, trifluoroacetic acid, or Lewis acids like aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and other advanced techniques could potentially be employed to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl and biphenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

3-(4-Biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory or antioxidant agent.

    Industry: It may be used in the development of new materials, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to upregulate melanin synthesis via the activation of the cAMP/PKA and MAPKs signaling pathways. This involves the phosphorylation of cAMP-responsive element binding protein (p-CREB) and the activation of p38 mitogen-activated protein kinase (MAPK) and Jun N-terminal kinase (JNK) .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Biphenylyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for further research .

Properties

Molecular Formula

C29H18O3

Molecular Weight

414.4 g/mol

IUPAC Name

5-phenyl-3-(4-phenylphenyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C29H18O3/c30-29-16-23(21-9-5-2-6-10-21)24-15-25-26(18-31-27(25)17-28(24)32-29)22-13-11-20(12-14-22)19-7-3-1-4-8-19/h1-18H

InChI Key

ZHDSKWHIJAUKPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=COC4=C3C=C5C(=CC(=O)OC5=C4)C6=CC=CC=C6

Origin of Product

United States

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